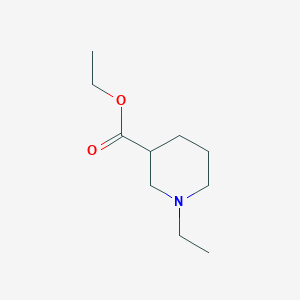
1-Methylpyridin-1-ium bromide
Übersicht
Beschreibung
1-Methylpyridin-1-ium bromide is a quaternary ammonium salt with the chemical formula C6H8BrN. It is the N-methylated derivative of pyridine and is often used in various chemical and industrial applications due to its unique properties. This compound is known for its role in organic synthesis and as a precursor in the preparation of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methylpyridin-1-ium bromide can be synthesized by treating pyridine with methyl bromide. The reaction typically occurs in an anhydrous solvent such as acetone and is carried out under reflux conditions. The general reaction is as follows: [ \text{C}_5\text{H}_5\text{N} + \text{CH}_3\text{Br} \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]+\text{Br}- ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity of the product. The resulting compound is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form the corresponding pyridine derivative.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: N-Methylpyridinium N-oxide.
Reduction: N-Methylpyridine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Medicine: Studied for its role in the development of new pharmaceuticals and as a potential therapeutic agent.
Industry: Used in the production of ionic liquids and as an intermediate in the manufacture of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methylpyridin-1-ium bromide involves its interaction with various molecular targets and pathways. In biological systems, it is known to induce phase II detoxifying enzymes via the Nrf2/ARE pathway, which plays a role in its potential anti-carcinogenic effects . The compound’s quaternary ammonium structure allows it to interact with cellular components and influence various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-1-methylpyridin-1-ium bromide: Another quaternary ammonium salt with similar properties but with a hydroxyl group at the 3-position.
N-Methylpyridinium chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
1-Methylpyridin-1-ium bromide is unique due to its specific reactivity and the types of reactions it can undergo. Its ability to form stable ionic liquids and its potential biological activity make it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
1-methylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.BrH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDKNKIQGBNMKG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482282 | |
| Record name | 1-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-76-7 | |
| Record name | 1-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol](/img/structure/B1625677.png)




![N-[3-(Trimethylsilyl)-2-propynyl]phthalimide](/img/structure/B1625684.png)



